1-N-Phenyl-4-(trichlorovinyl)benzamide
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Overview
Description
1-N-Phenyl-4-(trichlorovinyl)benzamide is an organic compound characterized by its unique structure, which includes a phenyl group attached to a benzamide moiety with a trichlorovinyl substituent
Preparation Methods
The synthesis of 1-N-Phenyl-4-(trichlorovinyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Chemical Reactions Analysis
1-N-Phenyl-4-(trichlorovinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution . Major products formed from these reactions include brominated derivatives and substituted benzamides.
Scientific Research Applications
1-N-Phenyl-4-(trichlorovinyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-Phenyl-4-(trichlorovinyl)benzamide involves its interaction with molecular targets, leading to various biochemical effects. The compound can undergo nucleophilic substitution reactions, where the trichlorovinyl group is replaced by nucleophiles, leading to the formation of new compounds with different biological activities . The pathways involved in these reactions include the formation of resonance-stabilized carbocations and subsequent nucleophilic attack .
Comparison with Similar Compounds
1-N-Phenyl-4-(trichlorovinyl)benzamide can be compared with other benzamide derivatives, such as:
N-Phenylbenzamide: Lacks the trichlorovinyl group, resulting in different chemical and biological properties.
N-Benzoylaniline: Similar structure but without the trichlorovinyl substituent, leading to different reactivity and applications.
The uniqueness of this compound lies in its trichlorovinyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
88218-53-5 |
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Molecular Formula |
C15H10Cl3NO |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-phenyl-4-(1,2,2-trichloroethenyl)benzamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-13(14(17)18)10-6-8-11(9-7-10)15(20)19-12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI Key |
ZOVMHLSOMNNOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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